

Goniothalamin and its Synthetic Analogues: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest				
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For Researchers, Scientists, and Drug Development Professionals

Goniothalamin, a naturally occurring styryl-lactone, has garnered significant attention in the field of medicinal chemistry due to its potent cytotoxic activities against a range of cancer cell lines. This has spurred extensive research into its structure-activity relationship (SAR) to develop synthetic analogues with enhanced potency and selectivity. This guide provides a comprehensive comparison of **Goniothalamin** and its analogues, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Structure-Activity Relationship: Insights from Experimental Data

The core structure of **Goniothalamin**, characterized by a styryl group attached to a dihydropyranone lactone ring, offers several sites for chemical modification. Studies have systematically explored how alterations at these positions influence its cytotoxic effects. The following tables summarize the key findings from various studies, presenting the half-maximal inhibitory concentration (IC50) values of **Goniothalamin** and its analogues against different cancer cell lines.

Table 1: Cytotoxicity of **Goniothalamin** Analogues with Modifications on the Aromatic Ring and Lactone Ring.



Compound	Modification	Cancer Cell Line	IC50 (µM)	Reference
(E)- Goniothalamin	Parent Compound	Jurkat E6.1	>50	[1][2]
(Z)- Goniothalamin	Isomer of parent compound	Jurkat E6.1	12	[1][2]
Analogue with Pyridine Ring	Phenyl group replaced by a pyridine ring	Jurkat E6.1	>50	[1][2]
Analogue with Naphthalene Ring	Phenyl group replaced by a naphthalene ring	Jurkat E6.1	>50	[1][2]
Five-membered Lactone Analogue	Six-membered lactone ring replaced by a five-membered ring	Jurkat E6.1	>50	[1][2]

Structure-activity relationship studies indicate that introducing substituents on the phenyl ring, replacing the phenyl ring with pyridine or naphthalene, or reducing the size of the lactone ring from six to five members does not enhance cytotoxicity against the Jurkat E6.1 cell line[1][2].

Table 2: Cytotoxicity of Nitrogen-Containing Goniothalamin Analogues.



Compound	Modification	Cancer Cell Line	IC50 (μM)	Reference
Goniothalamin (1)	Parent Compound	MCF-7	~13	[3]
Goniothalamin	Parent Compound	PC3	~8	[3]
Goniothalamin	Parent Compound	Caco-2	~8	[3]
Goniothalamin chloroacrylamide (13e)	Addition of a chloroacrylamide group	MCF-7	0.5	[3]
Goniothalamin chloroacrylamide (13e)	Addition of a chloroacrylamide group	PC3	0.3	[3]
Goniothalamin isobutyramide (13c)	Addition of an isobutyramide group	Caco-2	0.8	[3]

The synthesis of nitrogen-containing analogues has shown promising results. For instance, the **goniothalamin** chloroacrylamide analogue (13e) displayed significantly lower IC50 values against MCF-7 and PC3 cancer cell lines, making it approximately 26-fold more potent than the parent **goniothalamin**[3]. Similarly, the **goniothalamin** isobutyramide analogue (13c) was found to be about 10-fold more potent against the Caco-2 cell line[3].

Table 3: Cytotoxicity of Goniothalamin against Various Cancer and Normal Cell Lines.



Compound	Cell Line	Cell Type	IC50 (μM) at 72h	Reference
Goniothalamin	HepG2	Hepatoblastoma	4.6 (±0.23) (MTT)	[4]
Goniothalamin	HepG2	Hepatoblastoma	5.20 (±0.01) (LDH)	[4]
Goniothalamin	Chang	Normal Liver	35.0 (±0.09) (MTT)	[4]
Goniothalamin	Chang	Normal Liver	32.5 (±0.04) (LDH)	[4]

Goniothalamin has demonstrated selective cytotoxicity against cancer cells compared to normal cells. For example, it was significantly more toxic to hepatoblastoma HepG2 cells than to normal liver Chang cells[4][5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental procedures employed in the synthesis and evaluation of **Goniothalamin** and its analogues.

General Synthesis of Goniothalamin Analogues

A common synthetic route to **Goniothalamin** and its analogues involves a three-step process[6][7]:

- Grignard Reaction: Addition of an allylmagnesium bromide solution to trans-cinnamaldehyde to form a secondary alcohol.
- Esterification: The resulting alcohol is then esterified with acryloyl chloride in the presence of a base like triethylamine to produce the corresponding acrylate ester.
- Ring-Closing Metathesis (RCM): The final step involves an RCM reaction using a Grubbs catalyst to form the characteristic α,β -unsaturated δ -lactone ring of the **goniothalamin** core structure.



Modifications to the starting materials, such as using different substituted cinnamaldehydes or alternative acyl chlorides, allow for the synthesis of a variety of analogues.

Cytotoxicity Assays

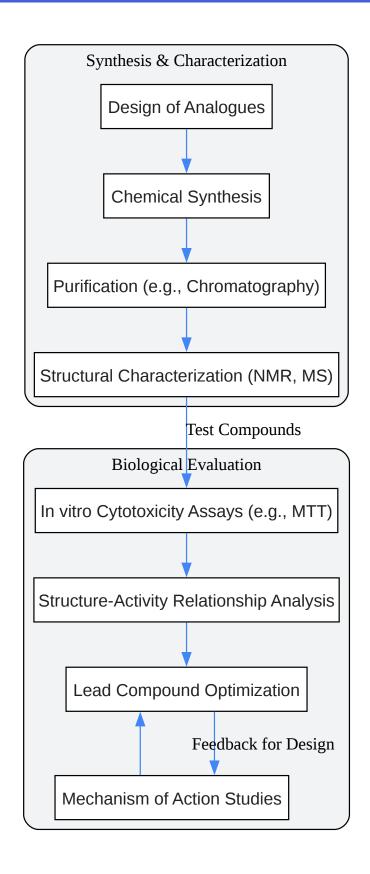
The cytotoxic activity of **Goniothalamin** and its analogues is typically evaluated using standard in vitro assays:

- MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with
 active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
 (MTT) into a purple formazan product, which can be quantified spectrophotometrically. A
 decrease in formazan production is indicative of reduced cell viability or proliferation.
- LDH Leakage Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released
 into the culture medium upon cell membrane damage. The amount of LDH in the medium is
 measured using a coupled enzymatic reaction that results in a colored product, providing an
 indicator of cytotoxicity.
- Trypan Blue Dye Exclusion Assay: This assay distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

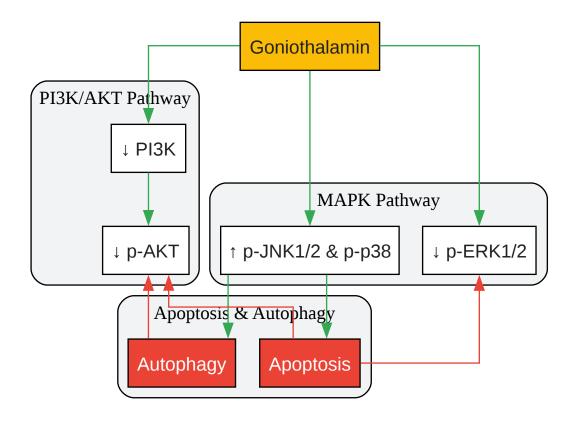




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Caption: General workflow for a structure-activity relationship study.





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Caption: Key signaling pathways modulated by **Goniothalamin**.

Goniothalamin has been shown to induce apoptosis and autophagy in cancer cells by modulating key signaling pathways. It upregulates the pro-apoptotic proteins p-JNK1/2 and p-p38 while downregulating the pro-survival proteins p-ERK1/2 and p-Akt[8][9]. Furthermore, it has been found to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation[10][11]. The induction of apoptosis is a key mechanism of its anticancer activity and is often associated with the activation of caspases and changes in mitochondrial membrane potential[12][13].

Conclusion

The structure-activity relationship studies of **Goniothalamin** have provided valuable insights for the design of more potent and selective anticancer agents. Modifications at various positions of the **goniothalamin** scaffold have led to the discovery of analogues with significantly improved cytotoxic profiles. In particular, the introduction of nitrogen-containing functionalities appears to be a promising strategy for enhancing therapeutic potential. Further research focusing on the



optimization of these lead compounds and in-depth investigation of their mechanisms of action will be crucial for their development as potential clinical candidates. The detailed experimental protocols and visual guides provided here serve as a valuable resource for researchers in this exciting field of drug discovery.

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